N-(5-chloro-2-methylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Overview
Description
N-(5-chloro-2-methylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide: is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, a nitro group, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Nitration: The benzothiazole derivative is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.
Sulfanylation: The nitrated benzothiazole is reacted with a suitable thiol compound to introduce the sulfanyl group.
Acetamidation: Finally, the sulfanylbenzothiazole derivative is reacted with 5-chloro-2-methylaniline and acetic anhydride to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Phenyl derivatives with various substituents
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Material Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.
Biology:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Enzyme Inhibition: It can act as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine:
Drug Development: Due to its unique structure, the compound is being explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry:
Dye and Pigment Production: The compound can be used as an intermediate in the synthesis of dyes and pigments for textile and printing industries.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
- N-(5-chloro-2-methylphenyl)-2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetamide
- N-(5-chloro-2-methylphenyl)-2-[(6-methyl-1,3-benzothiazol-2-yl)sulfanyl]acetamide
- N-(5-chloro-2-methylphenyl)-2-[(6-hydroxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Comparison:
- N-(5-chloro-2-methylphenyl)-2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetamide: This compound has an amino group instead of a nitro group, which can affect its reactivity and biological activity.
- N-(5-chloro-2-methylphenyl)-2-[(6-methyl-1,3-benzothiazol-2-yl)sulfanyl]acetamide: The presence of a methyl group instead of a nitro group can influence the compound’s lipophilicity and interaction with biological targets.
- N-(5-chloro-2-methylphenyl)-2-[(6-hydroxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide: The hydroxy group can enhance the compound’s hydrogen bonding capability, affecting its solubility and binding affinity to enzymes.
N-(5-chloro-2-methylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide stands out due to the presence of the nitro group, which imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3S2/c1-9-2-3-10(17)6-13(9)18-15(21)8-24-16-19-12-5-4-11(20(22)23)7-14(12)25-16/h2-7H,8H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFQPZKDTIXBSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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